molecular formula C13H13N3O B1593975 3-amino-N-(4-aminophenyl)benzamide CAS No. 2657-93-4

3-amino-N-(4-aminophenyl)benzamide

Cat. No. B1593975
CAS RN: 2657-93-4
M. Wt: 227.26 g/mol
InChI Key: UDKYPBUWOIPGDY-UHFFFAOYSA-N
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Description

3-amino-N-(4-aminophenyl)benzamide, commonly referred to as 3-APB, is an organic compound that is used in a variety of scientific research applications. It is a useful tool for scientists to study the biochemical and physiological effects of certain compounds, as well as their mechanism of action. 3-APB is a popular choice for laboratories due to its wide range of advantages, but it also has some limitations that should be taken into consideration.

Scientific Research Applications

Antioxidant Activity

Amino-substituted benzamide derivatives, including those structurally related to 3-amino-N-(4-aminophenyl)benzamide, demonstrate significant antioxidant properties. These compounds act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation of such compounds has been studied, revealing insights into their free radical scavenging activities. For instance, derivatives like N-(4-aminophenyl)-2-hydroxybenzamide and its variants exhibit complex, pH-dependent oxidation processes. This oxidation is integral to their antioxidant capabilities, with different derivatives showing varying levels of activity (Jovanović et al., 2020).

Histone Deacetylase Inhibition

Compounds structurally similar to 3-amino-N-(4-aminophenyl)benzamide have shown potential as histone deacetylase (HDAC) inhibitors. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide and its analogs have been found to selectively inhibit HDACs, which are crucial in the regulation of gene expression. These inhibitors block cancer cell proliferation and induce apoptosis, highlighting their potential in cancer therapy (Zhou et al., 2008).

Anticonvulsant Activity

Some derivatives of 3-amino-N-(4-aminophenyl)benzamide have been synthesized and evaluated for their anticonvulsant properties. Studies have shown that specific analogs of this compound exhibit significant efficacy in various anticonvulsant models, suggesting potential applications in the treatment of seizure disorders (Lambert et al., 1995).

Antibacterial Activity

Several benzamide derivatives, including those related to 3-amino-N-(4-aminophenyl)benzamide, have been explored for their antibacterial properties. These studies have focused on evaluating the inhibitory effects of such compounds against various bacterial strains, contributing to the development of new antibacterial agents (Mobinikhaledi et al., 2006).

Antitumor Activity

Research has also delved into the antitumor effects of benzamide derivatives. For example, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) has been studied for its synthesis, toxicity, and differential therapeutic efficacy in both slowly and rapidly proliferating tumors. This research highlights the potential of such compounds in targeted cancer therapy (Berger et al., 1985).

Safety And Hazards

The compound is considered hazardous, and precautions should be taken during handling .

properties

IUPAC Name

3-amino-N-(4-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,14-15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKYPBUWOIPGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277930
Record name 3-amino-N-(4-aminophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4-aminophenyl)benzamide

CAS RN

2657-93-4
Record name NSC4992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-N-(4-aminophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Schroeder, A Kolodzik, K Pfaff… - …, 2014 - Wiley Online Library
The human enzyme deoxyhypusine synthase (DHS) is an important host cell factor that participates in the post‐translational hypusine modification of eukaryotic initiation factor 5A (eIF‐…

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